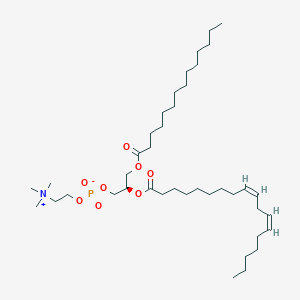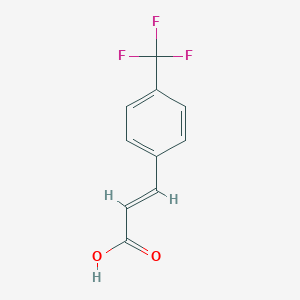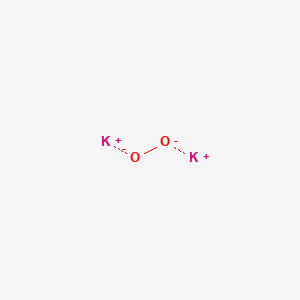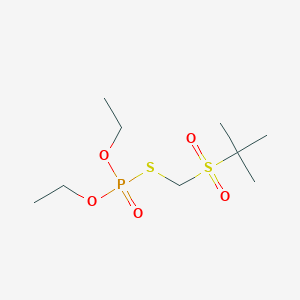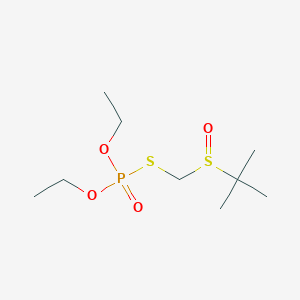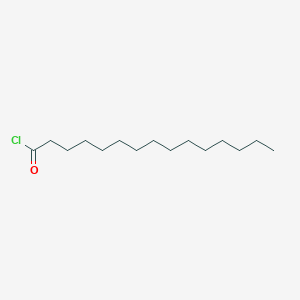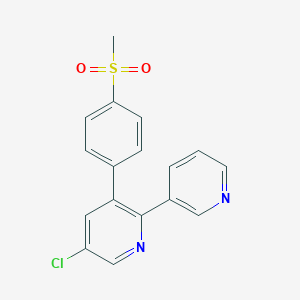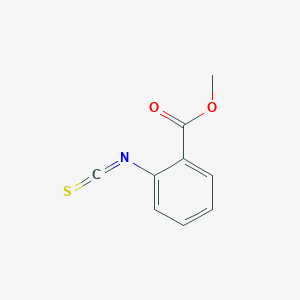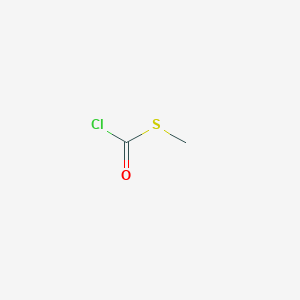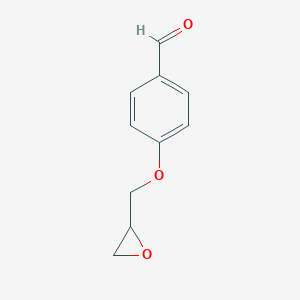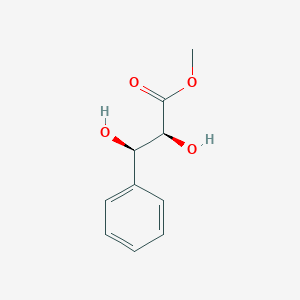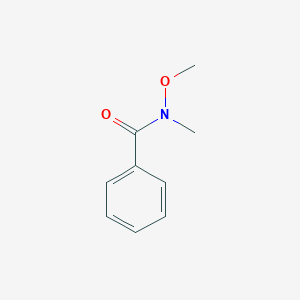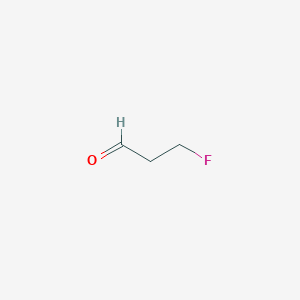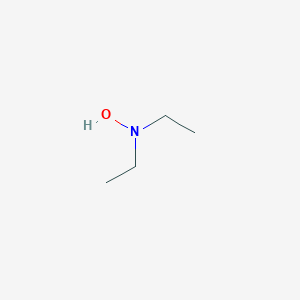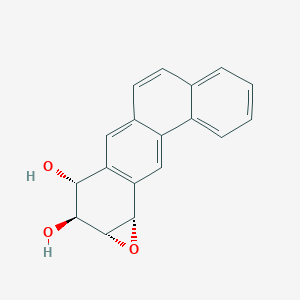
anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-8,9,10,11-tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene, also known as anti-BPDE, is a chemical compound that has been extensively studied due to its carcinogenic properties. BPDE is a potent mutagenic and carcinogenic compound that is formed during the metabolism of polycyclic aromatic hydrocarbons (PAHs) present in tobacco smoke, grilled and charred foods, and other environmental pollutants. Anti-BPDE has been shown to inhibit the formation of DNA adducts, which are the primary cause of cancer initiation and progression.
作用机制
Anti-BPDE exerts its chemopreventive effects by inhibiting the formation of DNA adducts. DNA adducts are formed when BPDE reacts with DNA, leading to the formation of covalent bonds between the two molecules. These adducts can cause mutations in the DNA sequence, which can lead to cancer initiation and progression. Anti-BPDE binds to BPDE and prevents it from reacting with DNA, thereby reducing the formation of DNA adducts. Anti-BPDE also induces the expression of enzymes that detoxify carcinogens, such as glutathione S-transferase and quinone reductase, which further reduce the carcinogenic potential of BPDE.
生化和生理效应
Anti-BPDE has been shown to have several biochemical and physiological effects that contribute to its chemopreventive properties. Anti-BPDE induces the expression of enzymes that detoxify carcinogens, as mentioned above. Anti-BPDE also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of carcinogens. This inhibition reduces the formation of reactive metabolites that can damage DNA and lead to cancer initiation and progression. Anti-BPDE has also been shown to modulate the immune system, leading to enhanced immune surveillance against cancer cells.
实验室实验的优点和局限性
One major advantage of anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene as a chemopreventive agent is its specificity for BPDE. Anti-BPDE does not inhibit the activity of other cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. This specificity reduces the potential for drug interactions and toxicity. However, one limitation of anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene is its low solubility in water, which can limit its bioavailability and efficacy in vivo.
未来方向
For anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene research include the development of more potent analogs with improved solubility and bioavailability. The identification of biomarkers that can predict the efficacy of anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene in cancer prevention is also an important area of research. The combination of anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene with other chemopreventive agents, such as antioxidants and anti-inflammatory compounds, is another promising direction for research. Finally, the development of targeted delivery systems for anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene, such as nanoparticles, can improve its efficacy and reduce potential side effects.
Conclusion
Anti-8,9,10,11-tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene is a promising chemopreventive agent that inhibits the formation of DNA adducts and induces apoptosis in cancer cells. Its specificity for BPDE and lack of toxicity make it an attractive candidate for cancer prevention. Future research should focus on the development of more potent analogs, biomarker identification, combination with other chemopreventive agents, and targeted delivery systems.
合成方法
Anti-BPDE can be synthesized by the reduction of BPDE using sodium borohydride or lithium aluminum hydride. The reduction process converts the highly reactive epoxide group of BPDE into a stable diol group, which makes it less carcinogenic. The resulting anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene compound can be purified by column chromatography or recrystallization methods.
科学研究应用
Anti-BPDE has been extensively studied for its potential as a cancer chemopreventive agent. Chemoprevention is a strategy to prevent or delay the development of cancer by using natural or synthetic compounds that inhibit the initiation or progression of cancer. Anti-BPDE has been shown to inhibit the formation of DNA adducts in vitro and in vivo, which are the primary cause of cancer initiation and progression. Anti-BPDE has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a natural process that eliminates damaged or abnormal cells from the body.
属性
CAS 编号 |
64937-39-9 |
|---|---|
产品名称 |
anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene |
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
(4S,6R,7S,8R)-5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |
InChI |
InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1 |
InChI 键 |
QMVDCUCAPJTHNE-VSZNYVQBSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]5[C@H](O5)[C@H]([C@@H]4O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
同义词 |
[1aR-(1aα,2α,3β,11bα)]-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol, |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



